1-Benzyl-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
1-Benzyl-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Brand Name:
Vulcanchem
CAS No.:
881476-80-8
VCID:
VC0346311
InChI:
InChI=1S/C23H32N2O3S/c1-5-28-22-15-19(4)21(18(2)3)16-23(22)29(26,27)25-13-11-24(12-14-25)17-20-9-7-6-8-10-20/h6-10,15-16,18H,5,11-14,17H2,1-4H3
SMILES:
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3
Molecular Formula:
C23H32N2O3S
Molecular Weight:
416.6g/mol
1-Benzyl-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
CAS No.: 881476-80-8
Main Products
VCID: VC0346311
Molecular Formula: C23H32N2O3S
Molecular Weight: 416.6g/mol
CAS No. | 881476-80-8 |
---|---|
Product Name | 1-Benzyl-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine |
Molecular Formula | C23H32N2O3S |
Molecular Weight | 416.6g/mol |
IUPAC Name | 1-benzyl-4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine |
Standard InChI | InChI=1S/C23H32N2O3S/c1-5-28-22-15-19(4)21(18(2)3)16-23(22)29(26,27)25-13-11-24(12-14-25)17-20-9-7-6-8-10-20/h6-10,15-16,18H,5,11-14,17H2,1-4H3 |
Standard InChIKey | GMHLNLJMKFQCJW-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES | CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
PubChem Compound | 7574303 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume